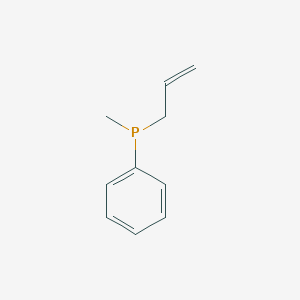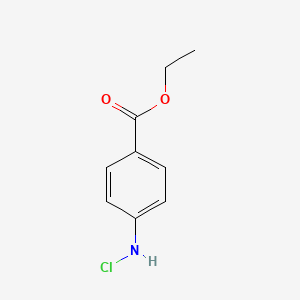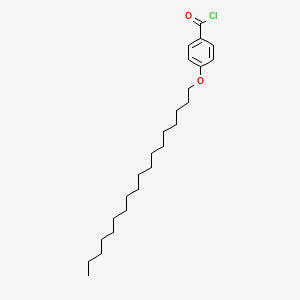
4-(Octadecyloxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Octadecyloxybenzoyl chloride: is an organic compound with the molecular formula C25H39ClO2. It is a derivative of benzoyl chloride where the benzene ring is substituted with an octadecyloxy group. This compound is primarily used in organic synthesis as an intermediate for the preparation of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of p-Octadecyloxybenzoyl chloride typically begins with the reaction of octadecanol and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure p-Octadecyloxybenzoyl chloride.
Industrial Production Methods: In industrial settings, the production of p-Octadecyloxybenzoyl chloride involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: p-Octadecyloxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can also undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of p-Octadecyloxybenzyl alcohol.
Oxidation: Formation of p-Octadecyloxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: p-Octadecyloxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins.
Surface Coatings: It is used in the formulation of surface coatings and adhesives due to its reactivity and ability to form strong bonds.
Wirkmechanismus
The mechanism of action of p-Octadecyloxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the acylated products may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: The parent compound, which lacks the octadecyloxy group.
p-Methoxybenzoyl Chloride: A similar compound where the octadecyloxy group is replaced by a methoxy group.
p-Octadecyloxybenzoic Acid: The oxidized form of p-Octadecyloxybenzoyl chloride.
Uniqueness:
Hydrophobicity: The presence of the long octadecyloxy chain imparts significant hydrophobicity to p-Octadecyloxybenzoyl chloride, making it useful in applications requiring hydrophobic interactions.
Reactivity: The compound’s reactivity as an acylating agent is enhanced by the electron-donating effect of the octadecyloxy group, making it more reactive than benzoyl chloride.
Eigenschaften
CAS-Nummer |
56800-40-9 |
|---|---|
Molekularformel |
C25H41ClO2 |
Molekulargewicht |
409.0 g/mol |
IUPAC-Name |
4-octadecoxybenzoyl chloride |
InChI |
InChI=1S/C25H41ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 |
InChI-Schlüssel |
KHARJLFNHULUHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




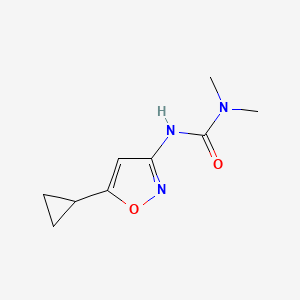

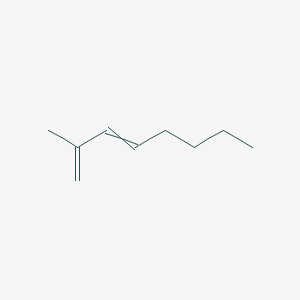
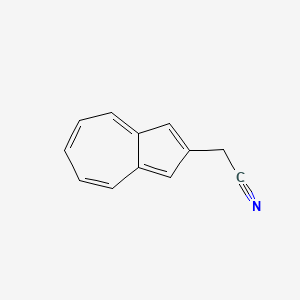

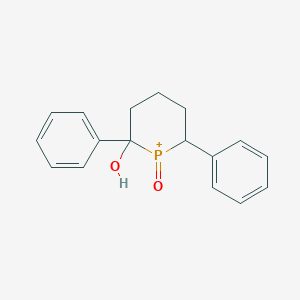
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)



